Cas no 35415-14-6 (Butanedioic acid, 1,2-ethanediyl ester)

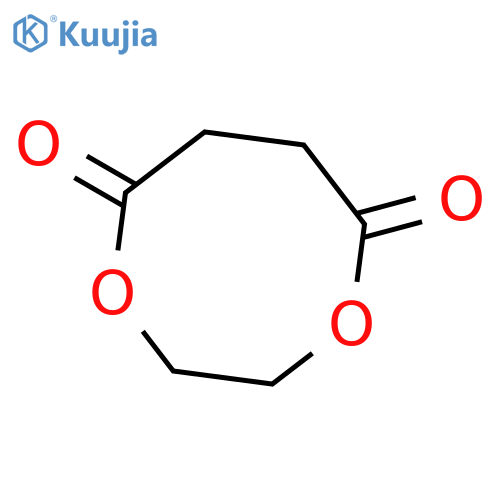

35415-14-6 structure

商品名:Butanedioic acid, 1,2-ethanediyl ester

CAS番号:35415-14-6

MF:C10H14O8

メガワット:262.213364124298

MDL:MFCD00045949

CID:1469885

PubChem ID:12331573

Butanedioic acid, 1,2-ethanediyl ester 化学的及び物理的性質

名前と識別子

-

- Butanedioic acid, 1,2-ethanediyl ester

- 4-[2-(3-carboxypropanoyloxy)ethoxy]-4-oxobutanoic acid

- 4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid)

- Ethylene Glycol bis(succinic acid)

- BP-24400

- E86011

- 4,4''-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoicacid)

- 4-(2-(3-carboxypropanoyloxy)ethoxy)-4-oxobutanoic acid

- 4,4'-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid)

- CS-0254661

- 4-{2-[(3-CARBOXYPROPANOYL)OXY]ETHOXY}-4-OXOBUTANOIC ACID

- 37684-51-8

- starbld0005566

- SCHEMBL409092

- DTXSID80490622

- 35415-14-6

-

- MDL: MFCD00045949

- インチ: InChI=1S/C10H14O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-6H2,(H,11,12)(H,13,14)

- InChIKey: ZWKCNPROCBGDDD-UHFFFAOYSA-N

- ほほえんだ: C(CC(=O)OCCOC(=O)CCC(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 144.04224

- どういたいしつりょう: 262.06886740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 11

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 127Ų

- 疎水性パラメータ計算基準値(XlogP): -1.1

じっけんとくせい

- PSA: 52.6

Butanedioic acid, 1,2-ethanediyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1445841-1g |

4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |

35415-14-6 | 98% | 1g |

$17.0 | 2025-02-21 | |

| 1PlusChem | 1P01FGBZ-250mg |

4,4'-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |

35415-14-6 | tech grade | 250mg |

$74.00 | 2024-05-04 | |

| 1PlusChem | 1P01FGBZ-500mg |

4,4'-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |

35415-14-6 | tech grade | 500mg |

$96.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325331-25g |

4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |

35415-14-6 | 98% | 25g |

¥1264.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325331-1g |

4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |

35415-14-6 | 98% | 1g |

¥75.00 | 2024-05-17 | |

| eNovation Chemicals LLC | D487808-1g |

4,4'-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |

35415-14-6 | 95% | 1g |

$710 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325331-5g |

4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |

35415-14-6 | 98% | 5g |

¥302.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325331-100g |

4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |

35415-14-6 | 98% | 100g |

¥4320.00 | 2024-05-17 | |

| Ambeed | A1445841-5g |

4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |

35415-14-6 | 98% | 5g |

$52.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D487808-1g |

4,4'-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) |

35415-14-6 | 95% | 1g |

$710 | 2024-08-03 |

Butanedioic acid, 1,2-ethanediyl ester 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

35415-14-6 (Butanedioic acid, 1,2-ethanediyl ester) 関連製品

- 109-43-3(dibutyl sebacate)

- 106-30-9(Ethyl Heptanoate(Heptanoic Acid Ethyl Ester))

- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))

- 106-02-5(ω-Pentadecalactone)

- 106-32-1(Ethyl n-Caprylate)

- 110-40-7(Diethyl decanedioate)

- 110-38-3(Ethyl decanoate)

- 123-25-1(Diethyl succinate)

- 123-29-5(Ethyl nonanoate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬